molecular formula C29H46O7 B1665195 Ajugasteron B CAS No. 21490-21-1

Ajugasteron B

Cat. No.: B1665195
CAS No.: 21490-21-1
M. Wt: 506.7 g/mol
InChI Key: ODENAQIZHMFEAO-BQBPTSSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugasteron B is a triterpenoid compound identified in the secondary metabolites of Inonotus obliquus (chaga mushroom) . Its molecular formula is C29H46O7, with a molecular weight of 505.3151 g/mol . As a member of the triterpenoid class, it shares a tetracyclic scaffold common to steroids and related metabolites.

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENAQIZHMFEAO-BQBPTSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21490-21-1
Record name Ajugasteron B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Traditional Solvent-Based Extraction

The conventional protocol involves macerating dried Ajuga plant material (typically leaves or roots) in polar solvents. Methanol-water mixtures (70:30 v/v) demonstrate superior extraction efficiency compared to ethanol or acetone, achieving 2.8-3.4% crude yield. Critical parameters include:

Parameter Optimal Range Impact on Yield
Particle size 40-60 mesh ↑ Surface area
Solvent-to-feed ratio 10:1 (v/w) ↑ Solubility
Extraction temperature 45-55°C ↑ Kinetics
Extraction time 72-96 hours ↑ Exhaustiveness

Multi-stage extraction with solvent replenishment at 24-hour intervals improves compound recovery by 18-22% compared to single-batch processes. Post-extraction, vacuum rotary evaporation at 40-45°C concentrates the crude extract prior to purification.

Supercritical Fluid Extraction (SFE)

The CN103254186A patent details a CO₂-based SFE system that achieves 94.7% recovery efficiency under optimized conditions:

  • Pressure : 25-28 MPa
  • Temperature : 50°C
  • CO₂ flow rate : 3.2 mL/min/g biomass
  • Co-solvent : 90% methanol (0.3 mL/min/g)

This method reduces organic solvent consumption by 83% compared to traditional methods while maintaining 2.1-2.3% final purity after primary purification. The technique's scalability makes it particularly suitable for industrial applications.

Synthetic Approaches

Total Chemical Synthesis

Despite numerous attempts, complete chemical synthesis remains impractical due to Ajugasteron B's structural complexity. The 20,22-diol moiety and δ-lactone ring introduce significant stereochemical challenges. Key synthetic milestones include:

  • Steroid nucleus construction : Starting from stigmasterol, a 12-step sequence achieves the tetracyclic core with 14% overall yield.
  • Side chain elaboration : Pd-catalyzed cross-coupling introduces the C-17 substituent, requiring chiral auxiliaries to control C-20/C-22 stereochemistry.
  • Late-stage oxidation : TEMPO-mediated oxidation installs the C-6 ketone while preserving adjacent hydroxyl groups.

Current synthetic routes require 34 linear steps with <0.5% overall yield, making them economically non-viable for large-scale production.

Biotechnological Production

Emerging bioproduction strategies show promise:

  • Hairy root cultures : A. turkestanica transformants produce 0.87 mg/g DW this compound under methyl jasmonate elicitation
  • Heterologous expression : Modular engineering of Saccharomyces cerevisiae with cytochrome P450 (CYP72A63) achieves 28 mg/L titers in bench-scale bioreactors

Purification Techniques

Primary Purification

Macroporous resin chromatography (AB-8 or HPD400) effectively removes 92-94% of co-extracted pigments and lipids:

Resin Type Loading Capacity (mg/g) Purity Post-Elution
AB-8 18.7 41.2%
HPD400 22.4 38.9%

Gradient elution with methanol-water (30% →70%) yields optimal recovery while minimizing compound degradation.

High-Performance Countercurrent Chromatography (HPCCC)

Optimized HPCCC conditions achieve 98.1% purity in a single pass:

  • Solvent system : Hexane-ethyl acetate-methanol-water (5:5:5:5 v/v)
  • Flow rate : 2.0 mL/min
  • Rotation speed : 1600 rpm
  • Temperature : 25°C

This method demonstrates superior resolution compared to traditional HPLC, particularly in separating this compound from its C-3 epimer.

Analytical Characterization

Spectroscopic Identification

Comprehensive characterization requires multimodal analysis:

Technique Key Diagnostic Signals
¹H NMR (600 MHz) δ 5.78 (H-7, d, J=2.4 Hz)
δ 4.21 (H-22, m)
¹³C NMR (150 MHz) δ 216.4 (C-6 ketone)
HR-ESI-MS m/z 507.3218 [M+H]+ (Δ 1.2 ppm)
IR 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC-3 column) with heptane-IPA (85:15) mobile phase resolves all 14 stereocenters in 45 minutes, essential for confirming biosynthetic fidelity.

Industrial-Scale Challenges

Stability Considerations

This compound degrades under following conditions:

  • Temperature : >60°C (15% decomposition/hour)
  • pH : <3 or >9 (epimerization at C-3 and C-5)
  • Light exposure : UV-induced-double bond isomerization

Lyophilization with trehalose (1:5 w/w) improves shelf-life to 36 months at -20°C.

Byproduct Management

The synthesis generates three critical impurities requiring removal:

  • 3-Epi-ajugasteron B (ΔRf 0.12 in TLC)
  • 22-Deoxyajugasteron (MS m/z 489.3101)
  • Lactone-opened derivative (IR 1740 cm⁻¹)

Crystallization from dichloromethane-methanol (9:1) removes 89-93% of these byproducts.

Emerging Applications Driving Production Needs

Recent studies indicate expanding therapeutic applications:

Application Effective Concentration Mechanism
Osteogenesis 10 μM BMP-2/Smad1 pathway activation
Neuroprotection 25 μM Nrf2/ARE signaling upregulation
Anticancer 50 μM Caspase-9-mediated apoptosis

These findings have increased demand for high-purity (>98%) this compound, pushing manufacturers to optimize existing production pipelines.

Chemical Reactions Analysis

Types of Reactions: Ajugasteron B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Isolation

Ajugasteron B is classified as an ecdysteroid, a type of steroid hormone that plays a crucial role in the growth and development of arthropods. It has been isolated alongside other ecdysteroids such as 20-hydroxyecdysone and ajugasterone C from Ajuga reptans . The structural elucidation of this compound has been performed using advanced techniques like NMR and mass spectrometry, confirming its unique chemical composition.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Shinbo et al. demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (Lu-1) cancer cells. The compound showed cytotoxic effects, leading to apoptosis in treated cells .

2. Adaptogenic Effects
this compound is also noted for its adaptogenic properties, which help organisms adapt to stressors. In vivo studies using rotifers as models revealed that while crude extracts containing this compound were nontoxic, its pure form exhibited varying degrees of toxicity depending on concentration . This suggests a complex interaction between the compound and biological systems.

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. Studies have shown that extracts containing this compound inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and Lu-1 cell lines
AdaptogenicEnhances stress resistance in rotifer models
AntimicrobialInhibits growth of specific bacterial strains

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Effect ObservedReference
MCF-7 (Breast)15Significant reduction in cell viability
Lu-1 (Lung)20Induction of apoptosis observed
HepG2 (Liver)25Moderate cytotoxic effect

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated that concentrations above 10 µM led to a significant decrease in cell viability, with morphological changes consistent with apoptosis observed through microscopy.

Case Study 2: Adaptogenic Effects on Rotifers
A study involving bdelloid rotifers assessed the impact of this compound on lifespan and reproductive viability. The findings suggested that while the compound can enhance stress resistance at lower concentrations, higher doses may lead to increased mortality rates, highlighting the need for careful dosage management in potential therapeutic applications .

Mechanism of Action

Ajugasteron B exerts its effects primarily through interaction with ecdysone receptors, which are involved in the regulation of gene expression related to growth and development in insects. By binding to these receptors, this compound can disrupt normal physiological processes, leading to its antifeedant and insecticidal properties. Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Ajugasteron B is compared with four structurally related triterpenoids: Ajugasteron C, Makisterone C, Capitasterone, and Ajugin B. Key structural differences lie in molecular formulas, functional groups, and oxidation states.

Table 1: Structural Data of this compound and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features
This compound C29H46O7 505.3151 Inonotus obliquus Highly oxidized, tetracyclic backbone
Ajugasteron C Not specified - Rhaponticum uniflorum Likely similar backbone, varying substituents
Makisterone C Not specified - Rhaponticum uniflorum Methylation or hydroxylation differences
Capitasterone C29H44O7 503.2977 Inonotus obliquus Two fewer hydrogens, possible double bond
Ajugin B C28H40O6 469.2595 Inonotus obliquus Shorter carbon chain, reduced oxygenation

Key Observations :

  • This compound vs. Capitasterone : Capitasterone (C29H44O7) has two fewer hydrogens, suggesting a double bond or ketone group absent in this compound .
  • This compound vs. Ajugin B : Ajugin B’s smaller formula (C28H40O6) indicates a shorter carbon skeleton and fewer oxygen-containing functional groups .

Functional and Bioactivity Comparison

Functional data for this compound are sparse, but inferences can be drawn from related triterpenoids:

Table 2: Inferred Bioactivities Based on Structural Class
Compound Antitumor Anti-inflammatory Immunomodulatory Antioxidant Source
This compound Likely Likely Likely Likely Inonotus obliquus
Ajugasteron C Reported Reported Reported Reported Rhaponticum uniflorum
Makisterone C Reported Reported Reported Reported Rhaponticum uniflorum
Capitasterone Unknown Unknown Unknown Unknown Inonotus obliquus
Ajugin B Unknown Unknown Unknown Unknown Inonotus obliquus

Key Observations :

  • Ajugasteron C and Makisterone C: Both exhibit antitumor and immunomodulatory activities, as demonstrated in Rhaponticum uniflorum extracts . These properties likely extend to this compound due to structural homology.

Biological Activity

Ajugasteron B is a phytochemical compound belonging to the ecdysteroid class, primarily derived from plants in the genus Ajuga. This compound has garnered attention for its diverse biological activities, which include effects on insect growth, potential medicinal properties, and its role in various ecological interactions. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Classification

This compound is structurally related to other ecdysteroids, which are steroid hormones found in arthropods and some plants. These compounds are known for their role in molting and development in insects. The unique structural features of this compound contribute to its biological efficacy.

Biological Activities

1. Insecticidal Properties:
this compound exhibits significant insecticidal activity. Research has shown that it can affect the growth and reproduction of insects by interacting with ecdysteroid receptors. For instance, studies indicate that this compound, along with other ecdysteroids like 20-hydroxyecdysone (20E), can lead to increased mortality rates in aphids when applied systemically .

2. Antimicrobial Activity:
The compound also demonstrates antimicrobial properties. Ecdysteroids from the Ajuga species have been reported to possess antibacterial and antifungal activities, which may be attributed to their ability to disrupt cellular processes in pathogens .

3. Adaptogenic Effects:
this compound is considered an adaptogen, potentially enhancing resistance to stressors in various organisms. It has been shown to modulate physiological responses, thereby promoting survival under adverse conditions .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of this compound:

  • Insect Bioassays: A comparative study found that this compound exhibited higher biological activity compared to 20E in insect bioassays, suggesting its potential as a natural insect growth regulator .
  • Phytochemical Analysis: Research involving the extraction of ecdysteroids from Ajuga reptans revealed that this compound was isolated alongside other active compounds, indicating its presence in significant quantities within the plant .
  • Adaptogenic Studies: An experiment assessing the effects of various adaptogenic extracts on rotifers highlighted that this compound contributed to increased viability indices under stress conditions .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Insect Growth RegulationSignificant mortality rates in aphids; higher activity than 20E
Antimicrobial EffectsExhibits antibacterial and antifungal properties
Adaptogenic PropertiesEnhances resistance to environmental stressors
Phytochemical PresenceIsolated from Ajuga reptans along with other ecdysteroids

Q & A

Q. What analytical methods are recommended for identifying and characterizing Ajugasteron B in complex biological matrices?

this compound can be identified using hyphenated techniques such as HPLC-MS/MS or GC-MS, coupled with NMR spectroscopy for structural elucidation. For quantification, high-resolution mass spectrometry (HRMS) is preferred due to its sensitivity in detecting low-abundance compounds in plant extracts. Researchers should validate methods using spiked samples to confirm recovery rates and matrix effects .

Q. How can researchers optimize the isolation of this compound from natural sources while minimizing degradation?

Cold ethanol extraction followed by liquid-liquid partitioning (e.g., ethyl acetate/water) is effective for initial isolation. Column chromatography with silica gel or Sephadex LH-20 can further purify the compound. To prevent degradation, work under inert atmospheres (e.g., nitrogen), store extracts at -80°C, and avoid prolonged exposure to light .

Q. What in vitro bioassay models are suitable for preliminary screening of this compound’s pharmacological activity?

Common models include:

  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant : DPPH radical scavenging assays. Normalize results to positive controls (e.g., dexamethasone for anti-inflammatory assays) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can conflicting results in this compound’s mechanism of action across studies be systematically resolved?

Conduct a meta-analysis using PRISMA guidelines to evaluate heterogeneity in experimental designs (e.g., dosage, exposure time, cell lines). Use tools like RevMan for statistical pooling and subgroup analysis. If contradictions persist, replicate key experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels) and publish negative results to reduce bias .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in vivo?

Employ stable isotope-labeled this compound (e.g., ¹³C or deuterated analogs) administered to rodent models. Collect plasma, urine, and feces at timed intervals, and analyze metabolites via UPLC-QTOF-MS. Use software like MetaboLynx to map biotransformation pathways and identify phase I/II metabolites .

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

Use a sigmoidal Emax model to estimate EC₅₀ and Hill coefficients. For in vivo studies, apply allometric scaling from rodent to human equivalents. Sample pharmacokinetic parameters (Cmax, AUC, t₁/₂) at multiple timepoints and validate assays using FDA bioanalytical guidelines (e.g., ≤15% CV for precision) .

Methodological & Experimental Design

Q. What statistical approaches are recommended for validating this compound’s synergistic effects in combination therapies?

Use Chou-Talalay’s combination index (CI) method:

  • CI < 1 : Synergy
  • CI = 1 : Additivity
  • CI > 1 : Antagonism Pair this compound with standard chemotherapeutics (e.g., doxorubicin) at fixed ratios and analyze data using CompuSyn software. Include isobolograms to visualize interactions .

Q. How can researchers ensure reproducibility in this compound’s synthesis protocols?

Document reaction conditions (temperature, solvent purity, catalyst load) in detail. Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) and establish a design space. Share raw NMR/FTIR spectra and HPLC chromatograms as supplementary data to enable replication .

Literature & Data Management

Q. What systematic review frameworks are optimal for synthesizing fragmented data on this compound’s bioactivity?

Follow Cochrane Collaboration guidelines:

  • Define PICO criteria: Population (cell/animal models), Intervention (this compound dose), Comparison (controls), Outcome (e.g., apoptosis rate).
  • Search EMBASE, PubMed, and Web of Science with Boolean operators (e.g., "this compound" AND "anti-inflammatory").
  • Assess bias using ROBINS-I for non-randomized studies .

Q. How should researchers address gaps in this compound’s toxicity profile during grant proposal development?

Propose subacute toxicity studies in rodents (OECD 407 guidelines):

  • 28-day oral dosing at 3–5 concentrations.
  • Monitor hematological, hepatic, and renal biomarkers.
  • Include histopathology of major organs.
    Justify sample size using power analysis (α=0.05, β=0.2) and cite precedents from structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajugasteron B
Reactant of Route 2
Ajugasteron B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.